molecular formula C16H17N3O B11810615 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11810615
M. Wt: 267.33 g/mol
InChI Key: QMWXVAUIUUTVPR-UHFFFAOYSA-N
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Description

2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring attached to a pyridine ring, which is further substituted with a phenylamino group

Preparation Methods

The synthesis of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine and phenylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .

Chemical Reactions Analysis

2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenylamino and pyridine groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(6-(Phenylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde include:

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

2-(6-anilinopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C16H17N3O/c20-12-19-10-4-7-15(19)13-8-9-16(17-11-13)18-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,15H,4,7,10H2,(H,17,18)

InChI Key

QMWXVAUIUUTVPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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